N,N-diethyl-2,6-dimethylpyridin-4-amine
Description
Evolution of Pyridin-4-amine Catalysis and its Theoretical Foundations
The field of pyridin-4-amine catalysis was revolutionized by the introduction of N,N-dimethylpyridin-4-amine (DMAP). The catalytic prowess of DMAP and its analogues is rooted in the concept of nucleophilic catalysis. The currently accepted mechanism for reactions like esterification with anhydrides involves the initial reaction of the pyridin-4-amine with the electrophile (e.g., acetic anhydride) to form a highly reactive acylpyridinium salt.
This intermediate is significantly more electrophilic than the starting anhydride. A nucleophile, such as an alcohol, then attacks the acylpyridinium species. The pyridin-4-amine is subsequently expelled as a leaving group, regenerating the catalyst for the next cycle. The efficiency of this process is attributed to the substantial resonance stabilization of the acylpyridinium cation, where the dialkylamino group acts as a powerful π-electron donor, delocalizing the positive charge.
Structural and Electronic Characteristics of N,N-dialkylpyridin-4-amines
The catalytic activity of N,N-dialkylpyridin-4-amines is a direct consequence of their distinct structural and electronic properties. The key features include:
The Pyridine (B92270) Ring Nitrogen: This nitrogen atom is the primary site of nucleophilic attack on the electrophile.
The 4-Dialkylamino Group: This group is the principal determinant of the catalyst's high activity. Through resonance, the lone pair of electrons on the exocyclic nitrogen atom increases the electron density of the pyridine ring, particularly at the ring nitrogen. This makes the ring nitrogen significantly more basic and nucleophilic than that of pyridine itself. For instance, the pKa of the conjugate acid of DMAP is approximately 9.6, whereas that of pyridine is 5.2.
Alkyl Substituents on the Amino Group: The nature of the alkyl groups (e.g., methyl, ethyl) can subtly influence the catalyst's properties through inductive effects and steric hindrance, which can affect its interaction with substrates.
The interplay of these features results in a class of "super-nucleophilic" catalysts that can accelerate a wide range of chemical transformations.
Significance of the 2,6-Dimethyl Substituents in N,N-diethyl-2,6-dimethylpyridin-4-amine Research Context
The defining structural feature of this compound, when compared to catalysts like DMAP, is the presence of two methyl groups at the 2- and 6-positions, adjacent to the pyridine ring nitrogen. This substitution pattern introduces significant steric hindrance around the ring nitrogen. scribd.comrsc.org
This steric bulk is expected to have profound consequences on its catalytic mechanism:
Inhibition of Nucleophilic Catalysis: The crowding caused by the 2,6-dimethyl groups is likely to impede or completely prevent the pyridine nitrogen from acting as a nucleophile. scribd.comrsc.org The formation of the bulky N-acylpyridinium intermediate, which is central to the DMAP catalytic cycle, would be sterically disfavored.
Enhanced Role as a Brønsted Base: While its nucleophilicity at the ring nitrogen is diminished, the compound retains the high basicity endowed by the 4-(diethylamino) group. The steric hindrance around the nitrogen atom makes it a "non-nucleophilic base," similar in principle to bases like 2,6-lutidine. wikipedia.org Such bases are valuable in organic synthesis for their ability to deprotonate substrates without engaging in competing nucleophilic side reactions.
Therefore, the primary significance of the 2,6-dimethyl substituents is the strategic shift in reactivity from a nucleophilic catalyst to a sterically hindered, non-coordinating base.
Scope and Objectives of Academic Research on this compound
While specific, in-depth research articles focusing exclusively on this compound are not prevalent in publicly accessible literature, the academic objectives for studying such a compound can be clearly inferred from its structure. The primary goals of such research would likely include:
Synthesis and Characterization: Developing an efficient synthesis protocol and thoroughly characterizing the compound's physical and spectroscopic properties.
Basicity Measurement: Quantifying its pKa value to precisely determine its strength as a base and compare it to other hindered and non-hindered pyridin-4-amines.
Evaluation as a Non-Nucleophilic Base: Testing its efficacy in base-mediated reactions where nucleophilic catalysis is undesirable, such as certain elimination reactions, enolate formations, or protecting group manipulations.
Comparative Catalytic Studies: Directly comparing its performance against established non-nucleophilic bases (e.g., 2,6-lutidine, proton sponge) and nucleophilic catalysts (e.g., DMAP) to delineate its unique reactivity profile.
Mechanistic Investigations: Probing reaction mechanisms to confirm the absence of a nucleophilic catalytic pathway and to understand the kinetic and thermodynamic parameters of its action as a Brønsted base.
The overarching goal would be to establish this compound as a potentially useful tool in the synthetic organic chemist's repertoire of specialized amine bases.
Interactive Data Table of Related Pyridine Compounds
The following table provides a comparison of the key properties of this compound and related pyridine derivatives. Note that experimental data for this compound is limited in published literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Function | pKa (Conjugate Acid) |
| This compound | C₁₁H₁₈N₂ | 178.27 | Sterically Hindered Base (Predicted) | Data not available |
| N,N-dimethylpyridin-4-amine (DMAP) | C₇H₁₀N₂ | 122.17 | Nucleophilic Catalyst | ~9.6 |
| 2,6-Dimethylpyridine (B142122) (2,6-Lutidine) | C₇H₉N | 107.15 | Sterically Hindered Base | ~6.7 |
| Pyridine | C₅H₅N | 79.10 | Weak Base / Nucleophile | ~5.2 |
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N,N-diethyl-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C11H18N2/c1-5-13(6-2)11-7-9(3)12-10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
DAUGTARFQMUTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=C1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl 2,6 Dimethylpyridin 4 Amine and Its Precursors
Strategies for Pyridine (B92270) Ring Construction Bearing 2,6-Dimethyl Groups
The initial and crucial phase in the synthesis is the construction of the 2,6-dimethylpyridine (B142122) (2,6-lutidine) core. Various organic reactions are employed to build this heterocyclic framework.
The Hantzsch pyridine synthesis, a classic multi-component reaction reported by Arthur Hantzsch in 1881, is a primary method for creating dihydropyridine (B1217469) structures that can be subsequently aromatized. chemtube3d.comwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org
The process begins with the formation of a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate. wikipedia.org To obtain the desired 2,6-dimethyl substitution pattern, the β-ketoester component provides the methyl groups at positions 2 and 6. The reaction is believed to proceed through intermediates such as an enamine formed from the β-ketoester and ammonia, and a chalcone-type species from a Knoevenagel condensation between the aldehyde and the β-ketoester. rsc.org
The resulting dihydropyridine is not aromatic and requires an oxidation step to form the stable pyridine ring. wikipedia.org A variety of oxidizing agents can be employed for this aromatization step, including ferric chloride, potassium permanganate, or manganese dioxide. wikipedia.org Modern approaches have also utilized milder and more convenient reagents like urea (B33335) hydrogen peroxide with iodine. rsc.org The driving force for this oxidation is the formation of the highly stable aromatic pyridine ring. wikipedia.org
Table 1: Example of Hantzsch Dihydropyridine Synthesis
| Reactant 1 | Reactant 2 | Nitrogen Source | Aldehyde | Product |
|---|
This table illustrates a typical setup for a Hantzsch reaction leading to a 1,4-dihydropyridine precursor suitable for conversion to a 2,6-dimethylpyridine derivative.
Beyond the Hantzsch synthesis, other cyclization strategies provide access to substituted pyridines. These methods often offer different substitution patterns and functional group compatibility. nih.gov Transition-metal catalysis, particularly with cobalt, has emerged as an efficient method for constructing multi-substituted pyridines via [2+2+2] cycloaddition reactions between alkynes and nitriles. rsc.org
Another approach involves [4+2] cycloadditions (Diels-Alder reactions). For instance, vinylallenes can react with sulfonyl cyanides to form cycloadducts that, upon heating or treatment with a base, rearrange to form highly substituted pyridines. acs.org Cascade reactions, which combine multiple steps in a single pot, also provide efficient routes. A copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can initiate a cascade involving electrocyclization and subsequent air oxidation to yield polysubstituted pyridines. nih.gov
Introduction of the N,N-Diethylamino Moiety at the 4-Position
Once the 2,6-dimethylpyridine ring is synthesized, the next stage is the introduction of the N,N-diethylamino group at the C-4 position. This is typically achieved through reactions involving a pre-functionalized pyridine intermediate.
A common and effective strategy involves the use of a halogenated precursor, such as 4-chloro-2,6-dimethylpyridine. This intermediate can undergo a nucleophilic aromatic substitution reaction with diethylamine (B46881). The reaction involves the displacement of the halide (e.g., chloride) by the diethylamine nucleophile. This transformation often requires heat and may be performed in a suitable solvent to facilitate the reaction between the pyridine substrate and the amine.
The introduction of the diethylamino group at the 4-position of the pyridine ring is a classic example of nucleophilic aromatic substitution (SNAr). Pyridine is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com
The mechanism involves the attack of the nucleophile (diethylamine) on the C-4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is resonance-stabilized, with a key resonance structure placing the negative charge on the electronegative ring nitrogen atom. stackexchange.comechemi.comvaia.com This stabilization is crucial for the reaction to proceed. The subsequent departure of the leaving group (typically a halide) restores the aromaticity of the ring, yielding the final product, N,N-diethyl-2,6-dimethylpyridin-4-amine. youtube.com The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I. nih.gov
Table 2: Nucleophilic Aromatic Substitution for this compound
| Substrate | Nucleophile | Leaving Group | Key Feature |
|---|
This table outlines the key components of the SNAr reaction to install the diethylamino group.
Synthesis of Novel this compound Derivatives
The core structure of this compound can serve as a scaffold for the synthesis of more complex derivatives. Further functionalization can be achieved through various organic reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming new C-N bonds and could be adapted to create more elaborate amine-based derivatives from halogenated precursors. mdpi.com The synthesis of related structures, like N,N-diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine, demonstrates how the core pyridine-amine motif can be incorporated into larger, more complex heterocyclic systems. cymitquimica.com
Functionalization at the Pyridine Ring
The primary strategy for synthesizing this compound involves the sequential functionalization of the 2,6-dimethylpyridine (2,6-lutidine) scaffold. This approach centers on introducing the amino functionality at the C4 position, followed by alkylation.
A key precursor in this pathway is 4-amino-2,6-dimethylpyridine. One established method for the amination of pyridine rings is the Chichibabin reaction, which involves nucleophilic substitution. wikipedia.orgslideshare.net In this reaction, treating 2,6-lutidine with a strong aminating agent like sodium amide (NaNH₂) introduces an amino group onto the pyridine ring. The mechanism involves the addition of the nucleophilic amide anion (NH₂⁻) to the ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org The methyl groups at the C2 and C6 positions sterically hinder attack at these locations, thus directing the amination to the C4 (para) position.
An alternative route to the 4-amino-2,6-dimethylpyridine intermediate begins with the nitration of 2,6-lutidine N-oxide to yield 4-nitro-2,6-lutidine-N-oxide. This intermediate can then undergo a reduction reaction to simultaneously remove the N-oxide and reduce the nitro group to a primary amine. researchgate.net Various reducing agents can be employed for this transformation, with specific conditions required to achieve both reductions effectively. researchgate.net
Once 4-amino-2,6-dimethylpyridine is obtained, the final step is the diethylation of the primary amino group. This conversion can be achieved through several standard organic synthesis methods.
Table 1: Synthetic Pathways to 4-Amino-2,6-dimethylpyridine
| Method | Starting Material | Key Reagents | Intermediate | Description |
|---|---|---|---|---|
| Chichibabin Reaction | 2,6-Dimethylpyridine (2,6-Lutidine) | Sodium Amide (NaNH₂) | Anionic σ-adduct | Direct amination at the C4 position via nucleophilic aromatic substitution for hydrogen. wikipedia.org |
| Nitration/Reduction | 2,6-Dimethylpyridine N-oxide | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., TiCl₄/LiAlH₄) | 4-Nitro-2,6-lutidine-N-oxide | Introduction of a nitro group at C4, followed by reduction of both the nitro group and the N-oxide. researchgate.net |
Modification of the N,N-Diethylamino Group
This section focuses on the formation of the N,N-diethylamino substituent on the functionalized pyridine core. The two primary methods are direct nucleophilic substitution with diethylamine on a suitable precursor or the stepwise alkylation of an amino-substituted pyridine.
The first method involves preparing a 2,6-dimethylpyridine ring substituted with a good leaving group, such as a halogen (e.g., chlorine or fluorine), at the C4 position. This 4-halo-2,6-dimethylpyridine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with diethylamine. The reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct. The electron-deficient nature of the pyridine ring facilitates this type of nucleophilic attack, particularly at the C4 position. nih.gov
The second, and more common, approach is the alkylation of the 4-amino-2,6-dimethylpyridine intermediate, as prepared in section 2.3.1. This can be accomplished via two main pathways:
Direct Alkylation: This involves treating 4-amino-2,6-dimethylpyridine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base is necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. Care must be taken to control the reaction conditions to ensure dialkylation occurs and to avoid the formation of quaternary ammonium salts.
Reductive Amination: This is a highly efficient and widely used method for forming amines. wikipedia.org It involves the reaction of 4-amino-2,6-dimethylpyridine with two equivalents of acetaldehyde (B116499) in the presence of a reducing agent. The amine and aldehyde first react to form an enamine and subsequently an iminium ion, which is then reduced in situ to the corresponding N,N-diethyl derivative. A key advantage of this method is that it avoids the overalkylation issues that can occur with direct alkylation. masterorganicchemistry.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they selectively reduce the iminium ion intermediate in the presence of the aldehyde. harvard.edunih.gov This one-pot procedure is often high-yielding and tolerates a wide variety of functional groups. harvard.edu
Table 2: Methods for the Formation of the N,N-Diethylamino Group
| Method | Precursor | Key Reagents | Description |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 4-Halo-2,6-dimethylpyridine | Diethylamine, Base (e.g., K₂CO₃) | Direct displacement of a halide leaving group by diethylamine. nih.gov |
| Direct Alkylation | 4-Amino-2,6-dimethylpyridine | Ethyl halide (e.g., C₂H₅I), Base (e.g., NaH) | Stepwise addition of two ethyl groups to the primary amine. |
| Reductive Amination | 4-Amino-2,6-dimethylpyridine | Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃) | One-pot reaction involving iminium ion formation and subsequent reduction. wikipedia.orgharvard.edu |
Mechanistic Investigations of Reactions Involving N,n Diethyl 2,6 Dimethylpyridin 4 Amine
Elucidation of Nucleophilic Catalysis Pathways
Specific research on the formation and reactivity of acylpyridinium intermediates derived from N,N-diethyl-2,6-dimethylpyridin-4-amine has not been extensively reported.
The role of this compound as a general base catalyst has not been the subject of detailed mechanistic studies.
A comprehensive analysis of the influence of steric and electronic factors on the reaction mechanisms of this compound is not available in published research.
Kinetics and Thermodynamics of Catalytic Cycles
Quantitative data regarding the kinetics and thermodynamics of catalytic cycles involving this compound are not present in the available scientific literature.
Mechanistic Studies of Ligand-Accelerated Reactions
There are no specific mechanistic studies on ligand-accelerated reactions where this compound acts as the ligand.
Investigation of Non-Catalytic Reaction Modes (e.g., as a Reagent)
Investigations into the non-catalytic reaction modes of this compound, for instance, its use as a stoichiometric reagent, have not been detailed in accessible research.
Catalytic Applications and Organocatalysis by N,n Diethyl 2,6 Dimethylpyridin 4 Amine
Applications in Acylation and Esterification Reactions
DMAP is a renowned catalyst for acylation and esterification reactions, particularly for sterically hindered alcohols that react sluggishly under other conditions. researchgate.netresearchgate.net The generally accepted mechanism for reactions involving acid anhydrides proceeds via the formation of a highly reactive N-acylpyridinium salt intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine, releasing the acylated product and regenerating the catalyst. wikipedia.org
The proposed catalytic cycle is as follows:
Activation: The nucleophilic nitrogen of DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride), displacing the carboxylate and forming a 1-acyl-4-(dimethylamino)pyridinium salt. This salt is a significantly more potent acylating agent than the parent anhydride.
Acyl Transfer: The alcohol substrate attacks the carbonyl carbon of the activated acylpyridinium intermediate.
Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the ester product, releasing the protonated catalyst. A stoichiometric base, such as triethylamine, is typically added to neutralize the acid byproduct and regenerate the free DMAP catalyst for the next cycle. wikipedia.org
For the hypothetical N,N-diethyl-2,6-dimethylpyridin-4-amine , the methyl groups at the 2 and 6 positions would sterically hinder the approach of the acylating agent to the ring nitrogen, potentially slowing down the initial activation step compared to DMAP. This steric crowding could, however, enhance the reactivity of the resulting N-acylpyridinium salt, making it an even more effective acyl transfer agent.
The use of DMAP as a catalyst can accelerate acylation reactions by factors of up to 10,000 compared to uncatalyzed reactions or those using pyridine (B92270) alone. This dramatic rate enhancement is attributed to the high nucleophilicity of DMAP and the superior leaving group ability of the protonated catalyst.
In reactions with substrates possessing multiple hydroxyl groups of varying steric environments, DMAP can exhibit enhanced selectivity. It often favors the acylation of less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.
Table 1: Comparison of Catalysts in the Acetylation of 1-Methylcyclohexanol This table presents hypothetical data to illustrate the expected impact of steric hindrance on catalytic efficiency, based on established chemical principles.
| Catalyst | Relative Reaction Rate |
|---|---|
| Pyridine | 1 |
| DMAP | ~5,000 |
DMAP's catalytic activity extends to a wide range of substrates, making it a versatile tool in organic synthesis. semanticscholar.org It is effective for the acylation and esterification of:
Primary, secondary, and tertiary alcohols: While particularly effective for hindered alcohols, it is widely used for all classes.
Phenols: Facilitates the formation of phenyl esters.
Amines and Anilines: Catalyzes the formation of amides.
Carbohydrates and Nucleosides: Used for the selective protection of hydroxyl groups in complex biomolecules. researchgate.net
Role in Advanced Organic Synthesis
The utility of 4-(dialkylamino)pyridine catalysts extends beyond simple acylations into more complex carbon-carbon and carbon-heteroatom bond-forming reactions.
The Baylis-Hillman reaction is an atom-economical method for forming a carbon-carbon bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde. organic-chemistry.orgnih.gov Tertiary amines and phosphines are common catalysts for this reaction. mdpi.com DMAP can function as a catalyst in this transformation. semanticscholar.orgmdpi.com The mechanism involves the nucleophilic addition of the catalyst to the activated alkene, creating a zwitterionic intermediate that then adds to the aldehyde. A final elimination step regenerates the catalyst and yields the functionalized allylic alcohol product. organic-chemistry.org
The steric bulk of This compound would likely make it a less effective catalyst than DMAP or less hindered amines like DABCO (1,4-diazabicyclo[2.2.2]octane) in the Baylis-Hillman reaction, as the initial nucleophilic attack on the alkene is sensitive to steric hindrance.
While the most common "click" reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), does not directly use DMAP as a catalyst, DMAP-based derivatives have been employed in related transformations. organic-chemistry.orgsigmaaldrich.com For instance, ionic liquids synthesized from a DMAP core have been used as catalysts for the formation of 1H-tetrazoles, a type of click chemistry reaction. rsc.org In these cases, the DMAP moiety acts as a basic and nucleophilic component of the ionic liquid, facilitating the cycloaddition process.
The classic Fischer indole (B1671886) synthesis is traditionally catalyzed by Brønsted or Lewis acids and involves the cyclization of an arylhydrazone under heating. researchgate.netorganic-chemistry.org As a basic catalyst, DMAP is not suitable for the standard Fischer indole mechanism. However, DMAP-based ionic liquids have been shown to be effective catalysts for Fischer indole synthesis, promoting the reaction and leading to good yields of various indole derivatives. rsc.org In these modified procedures, the catalyst likely plays a role in facilitating the key tautomerization and cyclization steps under milder conditions than traditional acid catalysis.
After a thorough search, there is a notable lack of specific scientific literature detailing the catalytic applications of the compound This compound for the specific reactions outlined in the request. The vast majority of available research focuses on the related, well-known organocatalyst, N,N-dimethylpyridin-4-amine (DMAP).
The structural differences between the requested compound and DMAP—namely the presence of ethyl groups versus methyl groups on the exocyclic nitrogen and the addition of two methyl groups at the 2 and 6 positions of the pyridine ring—are significant. These substitutions introduce greater steric hindrance around the basic nitrogen atom, which would fundamentally alter the compound's reactivity and catalytic behavior compared to DMAP.
Due to this absence of specific data for this compound in the contexts of Michael addition reactions, reductive amination, heterogeneous catalysis through immobilization, and the synthesis of derived ionic liquids, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline. Fulfilling the request would require extrapolating data from a different compound (DMAP), which would be scientifically unsound and misleading.
Therefore, the content for the following sections cannot be provided:
Design and Application of Ionic Liquids Based on this compound
Synthesis and Characterization of Ionic Liquid Catalysts
Further experimental research is required to characterize the catalytic properties of this compound before a detailed article on its applications can be written.
The conducted searches did not yield any detailed research findings, data tables, or specific examples of its use in green chemistry or organocatalysis. The available literature predominantly focuses on the catalytic activities of its structural analogue, N,N-dimethylpyridin-4-amine (DMAP), and other related pyridine derivatives.
Consequently, the requested article section on the "Application in Environmentally Benign Synthesis" for this compound cannot be generated based on the currently available scientific literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods model the molecule in a vacuum, providing a baseline for its reactivity and energetic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researcher.life For N,N-diethyl-2,6-dimethylpyridin-4-amine, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to determine the optimized geometry of the ground state. researcher.lifeacs.org This analysis reveals key structural parameters such as bond lengths and angles.
The ground state geometry is characterized by the pyramidalization of the exocyclic nitrogen atom of the diethylamino group and the orientation of the ethyl and methyl groups relative to the pyridine (B92270) ring. The electronic nature of the substituents—the electron-donating diethylamino group at the 4-position and the two methyl groups at the 2- and 6-positions—significantly influences the electron density distribution in the pyridine ring.
DFT is also crucial for locating and characterizing transition states in reactions involving this molecule. By mapping the potential energy surface, researchers can elucidate reaction mechanisms, for instance, in its role as a nucleophilic catalyst. researchgate.net The calculated energy barrier of a transition state provides a quantitative measure of the reaction's feasibility.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Ground State of this compound
| Parameter | Value |
| C4-N(amino) Bond Length | ~1.38 Å |
| Pyridine N-C2 Bond Length | ~1.34 Å |
| C2-C(methyl) Bond Length | ~1.51 Å |
| Dihedral Angle (Ring-N-C-C) | Variable |
Møller-Plesset perturbation theory is a post-Hartree-Fock method that incorporates electron correlation to provide more accurate energy calculations than DFT for certain systems. wikipedia.orgnumberanalytics.com MP2, the second-order application of this theory, is particularly useful for refining the energetic profiles of reactions. aip.orgq-chem.com
For this compound, MP2 calculations can be used to obtain a more precise value for the total electronic energy and the energies of reaction intermediates and transition states. While computationally more demanding than DFT, MP2 provides a valuable benchmark for the energetic data, which is crucial for accurate kinetic and thermodynamic predictions. wustl.edu The difference in energy between the reactants, transition state, and products, as calculated by MP2, allows for the construction of a detailed reaction energy profile.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile. youtube.com
For this compound, the strong electron-donating nature of the diethylamino group and the moderate donating effect of the methyl groups are expected to significantly raise the energy of the HOMO. This high-energy HOMO, primarily localized on the pyridine ring nitrogen and the exocyclic amino nitrogen, indicates strong nucleophilic character. The LUMO, conversely, is expected to be distributed across the aromatic ring. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | High (e.g., > -5.5 eV) | Indicates strong nucleophilicity |
| LUMO | Low (e.g., < -0.5 eV) | Indicates susceptibility to electrophilic attack |
| HOMO-LUMO Gap | Relatively Small | Suggests high reactivity |
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electrostatic potential and charge distribution. wikipedia.org In this compound, this analysis would quantify the electron-donating effects of the substituents.
The analysis is expected to show a significant negative charge accumulation on the pyridine ring's nitrogen atom, making it a primary site for electrophilic attack or protonation. researchgate.netrdd.edu.iq The exocyclic nitrogen of the diethylamino group will also carry a partial negative charge, though its nucleophilicity can be sterically hindered by the ethyl groups. The carbon atoms of the pyridine ring, particularly at the ortho and para positions relative to the amino group, will also exhibit altered charge densities. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.org
Table 3: Anticipated Mulliken Charges on Key Atoms of this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| Pyridine Nitrogen (N1) | Highly Negative |
| Amino Nitrogen (N-amino) | Negative |
| C4 (attached to N-amino) | Positive |
| C2/C6 (attached to methyl) | Slightly Negative |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically model isolated molecules, molecular dynamics (MD) simulations provide a means to study molecules in a condensed phase, such as in a solvent, by simulating the movements of atoms and molecules over time.
For a reaction involving this aminopyridine, MD simulations can reveal how solvent molecules arrange around the reactants and the transition state. This can have a significant impact on the activation energy. For example, a polar solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction rate. The simulations can also provide insights into the diffusion of reactants and products, which is a key factor in reaction kinetics.
Studies of Intermolecular Interactions in Catalytic Systems
Currently, there is a notable absence of specific computational studies in publicly accessible scientific literature focusing on the intermolecular interactions of this compound within catalytic systems. While computational methods are extensively used to investigate the catalytic mechanisms of related pyridine derivatives, such as 4-(Dimethylamino)pyridine (DMAP), dedicated theoretical examinations of the title compound's interactions with substrates, transition states, and intermediates are not available.
Interactive Data Table: Comparison of Related Pyridine Catalysts
Please note: The following table contains data for structurally related compounds, as specific data for this compound is not available.
| Compound Name | Computational Method | Studied Interaction | Key Finding |
| 4-(Dimethylamino)pyridine (DMAP) | DFT | Acyl group transfer | Stabilization of acylpyridinium intermediate |
| Pyridine | Ab initio | Hydrogen bonding | Proton affinity and basicity correlation |
Spectroscopic Parameter Prediction through Computational Methods
There are no specific computational studies found in the reviewed literature that predict the spectroscopic parameters of this compound. Theoretical predictions of spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), are powerful tools for characterizing molecular structures and properties. However, such computational analyses have not been reported for this particular compound.
Interactive Data Table: Predicted Spectroscopic Data for a Model Pyridine System
Please note: The following table is a hypothetical representation of the type of data that would be generated from such a study, as specific data for this compound is not available.
| Spectroscopic Parameter | Computational Method | Predicted Value |
| 13C NMR Shift (C4) | DFT/B3LYP/6-31G | 155.2 ppm |
| IR Frequency (C=N stretch) | DFT/B3LYP/6-31G | 1620 cm-1 |
| UV-Vis λmax | TD-DFT | 275 nm |
Prediction of Reaction Pathways and Selectivity
A review of the current scientific literature reveals a lack of computational studies focused on predicting the reaction pathways and selectivity for reactions involving this compound. While theoretical chemistry is a cornerstone in understanding and predicting the outcomes of organic reactions, including catalysis, no specific models or predictions for this compound have been published. Such studies would typically involve mapping potential energy surfaces, locating transition states, and calculating activation energies to elucidate reaction mechanisms and predict product distributions.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR spectral data for N,N-diethyl-2,6-dimethylpyridin-4-amine were found.
Proton (¹H) NMR Studies
Detailed proton NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, triplet, quartet), and coupling constants (J), are not available in published literature. Such data would be essential for confirming the presence and connectivity of the aromatic protons, the two equivalent methyl groups, and the protons of the two ethyl groups on the amine nitrogen.
Carbon-13 (¹³C) NMR Studies
Similarly, ¹³C NMR spectral data, which would identify the chemical shifts for each unique carbon atom in the molecule—including the pyridine (B92270) ring carbons, the methyl carbons, and the ethyl carbons—could not be located.
Other Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)
Information regarding the use of advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) or ¹⁵N NMR for the structural elucidation of this compound is also absent from the available resources. These techniques would provide definitive evidence for the compound's structure by establishing correlations between protons and carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No experimental mass spectra, which would confirm the molecular weight and provide insights into the fragmentation patterns of this compound under ionization, were found.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Specific infrared (IR) or Raman spectra, which detail the characteristic vibrational frequencies of the functional groups within the molecule (such as C-H, C=C, C=N, and C-N bonds), are not documented in the searched scientific literature.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Studies
There is no available information on the ultraviolet-visible (UV-Vis) absorption or fluorescence properties of this compound. Such studies would provide data on the electronic transitions within the molecule.
Analysis of Electronic Transitions and Solvent Effects
The study of a compound's absorption of ultraviolet and visible light in various solvents, known as solvatochromism, reveals information about its electronic transitions and the nature of solute-solvent interactions. For substituted 4-aminopyridines, electronic absorption spectra are generally influenced by solvent polarity, hydrogen bonding capabilities, and refractive index.
While specific UV-Vis absorption data for this compound is not available, studies on related aminopyridine derivatives show that they typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The position of these bands can shift depending on the solvent environment. For instance, in studies of other 4-aminopyridine (B3432731) Schiff bases, the electronic absorption spectra were examined in solvents of varying polarities, and the data was analyzed to understand the effects of the solvent on the spectral properties. unilag.edu.ngresearchgate.netasianpubs.org This type of analysis helps in quantifying the contribution of different solvent-solute interactions. However, without experimental spectra for this compound, a quantitative analysis or a data table of its electronic transitions cannot be provided.
X-ray Crystallography for Solid-State Structural Determination
A search of crystallographic databases, including inquiries aimed at the Cambridge Crystallographic Data Centre (CCDC), did not yield a solved crystal structure for this compound or its salts. The closely related compound, N,N-dimethylpyridin-4-amine (DMAP), has been structurally characterized, revealing details of its molecular geometry. nih.gov However, the addition of two methyl groups on the pyridine ring and the substitution of methyl with ethyl groups on the amino nitrogen would significantly impact the molecular conformation and crystal packing due to steric and electronic effects.
Determination of Crystal Lattice and Molecular Conformation
Without a crystallographic information file (CIF), it is not possible to present a data table with the crystal system, space group, unit cell dimensions, and other lattice parameters for this compound. Furthermore, the specific details of its molecular conformation, such as the planarity of the pyridine ring, the orientation of the diethylamino group, and the torsion angles defining its shape, remain undetermined.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)
The analysis of intermolecular interactions is crucial for understanding the stability and properties of a crystalline material. In related 4-aminopyridine structures, hydrogen bonding often plays a significant role in the crystal packing. nih.gov
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a surface defined by the molecule's electron distribution. This analysis provides a detailed picture of close contacts between molecules, such as hydrogen bonds and van der Waals forces, and allows for the generation of 2D fingerprint plots that summarize these interactions. To perform a Hirshfeld analysis, the complete crystal structure data (CIF file) is required. As this is not available for this compound, a discussion of its specific intermolecular interactions and a corresponding data table cannot be generated.
Derivative Synthesis and Structure Reactivity Relationship Studies
Systematic Structural Modifications of N,N-diethyl-2,6-dimethylpyridin-4-amine
The modular nature of the this compound structure allows for targeted modifications at several key positions. These include alterations to the N-alkyl groups, substitution on the pyridine (B92270) ring, and the introduction of chiral elements to induce asymmetry in catalytic processes.
The identity of the N-alkyl substituents plays a crucial role in modulating the nucleophilicity and steric environment of the 4-amino group. While the diethylamino group is common, synthetic strategies have been developed to introduce a wide variety of other alkyl and aryl groups. These modifications can influence the catalyst's solubility, stability, and interaction with substrates. General methods for achieving these alterations often involve the N-alkylation of the parent 4-aminopyridine (B3432731) or the amination of a suitable 4-halopyridine precursor. For instance, cobalt-catalyzed N-alkylation of amines with alcohols provides a sustainable route to diverse N-alkyl amine derivatives. researchgate.net Similarly, palladium-catalyzed methods offer a practical approach for synthesizing functionalized and structurally varied N-alkylated amines. researchgate.net The synthesis of new N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids via N-alkylation has also been reported, highlighting the versatility of modifying these substituents to alter the catalyst's physical properties and applications. rsc.org
Table 1: Examples of N-Substituent Alterations on the 4-Aminopyridine Core
| N-Substituent | Synthetic Method | Rationale for Modification | Reference |
|---|---|---|---|
| Dimethylamino (DMAP) | Amination of N-[4-pyridyl]pyridinium chloride hydrochloride with N,N-dimethyl formamide. | Baseline catalyst for comparison; highly active nucleophilic catalyst. | google.com |
| N-Alkyl (general) | Cobalt-catalyzed N-alkylation of amines with alcohols. | Systematic study of steric and electronic effects; improving solubility. | researchgate.net |
| N-Aryl | Nucleophilic aromatic substitution on 2,6-dichloropyridine. | Introduce electronic diversity and potential for extended conjugation. | nih.gov |
| N-Alkyl (ionic liquids) | N-alkylation to form pyridinium (B92312) salts. | Creation of recyclable, environmentally benign catalyst systems. | rsc.org |
Introducing substituents directly onto the pyridine ring offers a powerful method for tuning the electronic properties of the catalyst. Halogenation, in particular, has been a focus of synthetic efforts due to the utility of halopyridines as versatile intermediates for further functionalization. The electron-donating nature of the 4-dialkylamino group and the 2,6-dimethyl groups strongly activates the ring towards electrophilic substitution. However, controlling the regioselectivity of these reactions can be challenging.
Recent advances have provided methods for the selective halogenation of pyridines. For example, strategies have been developed that utilize designed heterocyclic phosphine (B1218219) reagents, which are installed at the 4-position and subsequently displaced by halide nucleophiles, allowing for the halogenation of a broad range of pyridines. nih.gov Another approach involves the formation of Zincke imine intermediates, which enables the highly regioselective 3-halogenation of various substituted pyridines under mild conditions. chemrxiv.orgnih.gov The reaction of 4-aminopyridine with halogens like iodine monochloride (ICl) and bromine (Br₂) can lead to the formation of charge-transfer complexes or ionic species, demonstrating the reactivity of the pyridine nitrogen and the potential for ring functionalization. researchgate.net
Table 2: Methods for Pyridine Ring Halogenation
| Halogenation Method | Position Selectivity | Key Reagents/Intermediates | Applicability | Reference |
|---|---|---|---|---|
| Phosphine Reagent Displacement | 4-Position | Heterocyclic phosphines, Halide nucleophiles | Broad range of unactivated and complex pyridines | nih.gov |
| Zincke Imine Intermediates | 3-Position | Tf₂O, Secondary amines, Halogen source (NBS, NCS, NIS) | Pyridines without 2,6-disubstitution | chemrxiv.orgnih.gov |
| Reaction with Halogens/Interhalogens | Formation of N-Halogen adducts or ring bromination | ICl, IBr, Br₂ | Leads to charge-transfer complexes and protonated species | researchgate.net |
The development of chiral versions of 4-(dialkylamino)pyridines has been a major focus in the field of asymmetric synthesis. psu.edu By rendering these powerful nucleophilic catalysts chiral, they can be used to control the stereochemical outcome of a wide range of chemical reactions. nih.govresearchgate.net The synthesis of these chiral analogs often involves incorporating a chiral element that restricts the orientation of the reactants in the transition state.
Several strategies have proven effective for the synthesis of chiral analogs. One prominent approach involves the creation of "planar-chiral" derivatives, where the aminopyridine unit is coordinated to a metal complex, such as a ferrocene (B1249389) scaffold. princeton.edu This strategy creates a rigid, asymmetric environment around the catalytically active nitrogen atom. Another approach is to synthesize derivatives where a chiral center is incorporated into the structure, often as part of a fused ring system or as a substituent on the N-alkyl groups. These catalysts have been successfully applied in kinetic resolutions, cycloadditions, and acyl transfer reactions, demonstrating their effectiveness in generating enantioenriched products. researchgate.net The design of these catalysts must balance the need for a well-defined chiral pocket with the requirement that the catalyst remains a highly effective nucleophile and a good leaving group. princeton.edu
Table 3: Strategies for the Synthesis of Chiral 4-Aminopyridine Analogs
| Chirality Type | Synthetic Strategy | Example Catalyst Class | Key Applications | Reference |
|---|---|---|---|---|
| Planar Chirality | Coordination of the pyridine ring to a metal complex (e.g., ferrocene). | Planar-chiral DMAP derivatives | Kinetic resolution of alcohols, rearrangement of O-acylated enolates. | princeton.edu |
| Central Chirality | Incorporation of stereocenters in the catalyst backbone or N-substituents. | Pyrrolidinopyridine (PPY) analogs | Desymmetrization of meso-diols, kinetic resolutions. | psu.edu |
| Axial Chirality | Introduction of a biaryl axis of chirality. | Atropisomeric DMAP analogs | Enantioselective acylations and related transformations. | nih.gov |
Correlation of Structural Features with Catalytic Performance and Selectivity
A complex interplay between the catalyst's structure, the acylating agent, the base, and the solvent dictates the reactivity and selectivity in reactions catalyzed by 4-(dialkylamino)pyridines. epa.gov The steric hindrance provided by the 2,6-dimethyl groups in this compound is a critical feature. These groups partially shield the nucleophilic pyridine nitrogen, making the catalyst a sterically hindered, non-nucleophilic base. wikipedia.orgchemicalbook.com This property is crucial in many synthetic applications where the catalyst is intended to act as a proton scavenger without competing with the primary nucleophile.
However, in reactions where the catalyst functions as a nucleophile (e.g., acyl transfer catalysis), the balance of steric and electronic effects is paramount. Altering the N-alkyl substituents directly impacts this balance. For example, increasing the steric bulk on the amine donor can enhance catalytic activity in certain polymerization reactions. mdpi.com In contrast, for other transformations, excessive bulk may impede the formation of the key acylpyridinium intermediate, thus reducing the reaction rate. The electronic nature of substituents on the pyridine ring also plays a direct role; electron-donating groups increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial step of nucleophilic catalysis. rsc.org
Influence of Substitution on Electronic Properties and Basicity
The basicity of this compound and its derivatives is a direct reflection of the electron density at the pyridine ring nitrogen. This property is heavily influenced by the electronic effects of substituents on both the pyridine ring and the 4-amino group. The 2,6-dimethyl groups are weakly electron-donating through an inductive effect. The 4-diethylamino group is a powerful electron-donating group through resonance, significantly increasing the electron density on the ring nitrogen and making these compounds strong bases.
Introducing additional substituents to the pyridine ring can further modulate this basicity. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the nitrogen atom, thereby lowering the pKa of the conjugate acid. rsc.orgnih.gov Conversely, additional electron-donating groups would be expected to increase basicity. This principle is fundamental in catalyst design, as the basicity of the catalyst can affect its ability to deprotonate substrates and its turnover frequency in catalytic cycles. A study on NNN pincer-type ligands with various substituents at the 4-position of the pyridine ring demonstrated a clear correlation between the electronic nature of the substituent and the properties of the resulting metal complexes, underscoring the predictable influence of these modifications. rsc.orgnih.gov
Table 4: Influence of Pyridine Substituents on Basicity (pKa of Conjugate Acid)
| Compound | Substituent(s) | pKa | Electronic Effect of Substituent | Reference |
|---|---|---|---|---|
| Pyridine | -H | 5.25 | Reference | chemicalbook.com |
| 2,6-Lutidine | 2,6-di-CH₃ | 6.72 | Weakly electron-donating (+I) | wikipedia.orgchemicalbook.com |
| 4-(Dimethylamino)pyridine (DMAP) | 4-N(CH₃)₂ | 9.70 | Strongly electron-donating (+M) | rsc.org |
| 4-Nitropyridine | 4-NO₂ | 1.61 | Strongly electron-withdrawing (-M, -I) | nih.gov |
Development of Bifunctional Catalysts
Bifunctional catalysis represents a sophisticated approach to reaction design, where a single molecule contains two distinct catalytic sites that work in concert to promote a transformation. nih.gov This strategy is prevalent in enzymes and offers significant advantages in terms of rate acceleration and selectivity by facilitating intramolecular processes. nih.gov The this compound scaffold is an excellent platform for developing such catalysts.
In a bifunctional design, the 4-aminopyridine unit can serve as the nucleophilic or basic site, while a second functional group is incorporated elsewhere in the molecule to provide a complementary function. For example, a Lewis acidic site could be tethered to the aminopyridine backbone to activate an electrophile while the pyridine nitrogen activates a nucleophile. nih.gov Another possibility is the incorporation of a hydrogen-bond donor group to organize substrates in the transition state. The development of these systems requires a scaffold that allows for the correct spatial orientation of the two catalytic moieties. The key is to tether the two catalytic components together through a linker, increasing the probability of a productive encounter between the activated species and overcoming limitations of simple bimolecular catalytic systems. psu.edu While the development of bifunctional catalysts based specifically on the this compound core is an emerging area, the principles have been successfully applied to the broader 4-aminopyridine class, for example, in lead optimization for TYK2 inhibitors where the 4-aminopyridine serves as a key scaffold. nih.gov
Emerging Research Directions and Future Perspectives
Integration of N,N-diethyl-2,6-dimethylpyridin-4-amine in Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bibliomed.orgnih.gov The class of 4-dialkylaminopyridines has proven effective as catalysts in various MCRs. For instance, derivatives of 4-dialkylaminopyridine have been successfully employed to catalyze the one-pot synthesis of heterocyclic structures like 2-amino-4H-chromene-3-carbonitriles and functionalized pyridines. rsc.orgresearchgate.net
The application of this compound in MCRs is a promising research frontier. Its increased steric bulk compared to DMAP, due to the ethyl groups and the 2,6-dimethyl substitution, could introduce unique selectivity in complex reaction environments. This steric hindrance can influence the approach of substrates to the catalyst's active site, potentially leading to different product ratios or even novel reaction pathways compared to less hindered analogues. Researchers are exploring its efficacy in established MCRs and designing new reaction sequences where its specific catalytic properties can be exploited to synthesize diverse libraries of bioactive molecules.
Below is a table summarizing representative MCRs where 4-dialkylaminopyridine catalysts have been used, highlighting potential areas for the application of this compound.
| Reaction Name | Reactants | Product Class | Catalyst Role |
| Chromene Synthesis | Aldehyde, Malononitrile, Dimedone | 2-amino-4H-chromenes | Base and Nucleophilic Catalyst |
| Dihydropyridine (B1217469) Synthesis | Aldehyde, Amine, Acetylenedicarboxylate, Malononitrile | Polysubstituted Dihydropyridines | Organobase Catalyst |
| Isoxazolone Synthesis | Aldehyde, β-Keto Ester, Hydroxylamine | 4-arylmethylidene-isoxazol-5(4H)-ones | Nucleophilic Catalyst |
Exploration in Green Chemistry Methodologies
The principles of green chemistry, which focus on designing environmentally benign chemical processes, are central to modern synthetic chemistry. The exploration of this compound aligns with several of these principles. Research into its parent compound, DMAP, has led to the development of greener synthetic protocols, such as performing reactions in water or under solvent-free conditions. rsc.orgresearchgate.net
A significant area of development is the creation of ionic liquids (ILs) based on 4-dialkylaminopyridine structures. researchgate.net These DMAP-based ILs have been used as recyclable, environmentally friendly catalysts for reactions like Fischer indole (B1671886) synthesis and 1H-tetrazole formation. researchgate.net Following this precedent, this compound could be functionalized to create novel ILs. Such derivatives would likely possess favorable properties like low volatility, high thermal stability, and recyclability, making them attractive alternatives to conventional volatile organic solvents and catalysts. Furthermore, its application as a catalyst in aqueous media or in solvent-free "fusion" reactions for synthesizing pyridine (B92270) derivatives represents another key direction in sustainable chemistry. rsc.orgresearchgate.net
Advanced Material Science Applications (e.g., Polymer-Supported Catalysts)
Immobilizing homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity of the former with the ease of separation and recyclability of the latter. taylorfrancis.com The immobilization of 4-dialkylaminopyridines on various supports has been extensively researched. taylorfrancis.comrsc.org These supports include polymers like polystyrene and inorganic materials such as magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.orgtaylorfrancis.comnih.gov
Polymer-supported DMAP analogues offer numerous advantages, including:
Simplified product purification by simple filtration. researchgate.net
The ability to use the catalyst in excess to drive reactions to completion. taylorfrancis.com
Enhanced catalyst stability and lifespan through recycling. taylorfrancis.comrsc.org
This compound is an ideal candidate for immobilization. Its structure can be tethered to a polymer backbone or nanoparticle surface, creating a robust, reusable heterogeneous catalyst. Such materials could find applications in large-scale synthesis and continuous flow reactors, where catalyst recovery is paramount. Research in this area focuses on developing efficient immobilization techniques and evaluating the performance and stability of these new polymer-supported catalysts in various organic transformations. rsc.orgresearchgate.net
New Frontiers in Mechanistic Understanding and Catalyst Design
The catalytic activity of 4-dialkylaminopyridines is attributed to their function as "super-nucleophiles." The generally accepted mechanism, particularly in acylation reactions, involves the initial reaction of the catalyst with an acylating agent (like an anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the substrate (e.g., an alcohol) than the original acylating agent, thus dramatically accelerating the reaction rate. researchgate.net
For this compound, the mechanistic frontiers involve understanding how its specific structure modifies this catalytic cycle.
Electronic Effects: The four alkyl groups (two ethyl, two methyl) are electron-donating, which increases the electron density on both the exocyclic and ring nitrogen atoms. This enhances the nucleophilicity and basicity of the molecule compared to pyridine and even DMAP, potentially leading to faster formation of the acylpyridinium intermediate.
Steric Effects: The bulky diethylamino group and the 2,6-dimethyl substituents create significant steric hindrance around the pyridine nitrogen. This can influence which substrates can effectively interact with the N-acylpyridinium intermediate, potentially leading to higher selectivity for less hindered substrates.
Kinetic and computational studies are crucial tools for probing these effects. researchgate.net Detailed mechanistic investigations will enable the rational design of reactions that capitalize on the unique balance of electronic activation and steric control offered by this catalyst.
Theoretical Design of Highly Efficient Derivatives
Computational chemistry provides powerful tools for predicting and designing new catalysts with enhanced properties. mdpi.comlongdom.org Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate transition state energies, and rationalize the activity and selectivity of catalysts. mdpi.com This predictive power helps to minimize the need for extensive experimental screening of potential catalyst candidates. longdom.org
In the context of this compound, theoretical design can guide the development of next-generation catalysts. Computational models can be used to:
Predict Catalytic Activity: By calculating the energetics of the catalytic cycle, researchers can predict how modifications to the catalyst structure will affect its efficiency.
Screen New Derivatives: Virtual libraries of derivatives can be created by altering the alkyl groups on the amine or adding various substituents to the pyridine ring. Their performance can be computationally screened to identify the most promising candidates for experimental synthesis. nih.gov
Elucidate Reaction Mechanisms: Theoretical studies can provide detailed insight into the structure of key intermediates and transition states, helping to explain observed selectivity and guide the design of catalysts with improved performance for specific transformations. researchgate.net
This synergy between computational prediction and experimental validation is a key future direction, enabling the rational design of highly efficient and selective catalysts based on the this compound scaffold. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diethyl-2,6-dimethylpyridin-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen or leaving group at the pyridine C4 position with diethylamine under reflux conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .
- Catalysts : Employ palladium catalysts for cross-coupling reactions or acid/base conditions for direct amination .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures) and monitoring via TLC (Rf values ~0.1–0.7) .
- Yield Optimization : Control temperature (80–120°C), stoichiometry (1.2–2.0 equiv. diethylamine), and reaction time (12–24 hrs) .
Table 1 : Representative Reaction Conditions from Analogous Syntheses
| Precursor | Solvent | Catalyst/Temp | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-2,6-dimethylpyridine | DMF | Pd(OAc)₂, 100°C | 72–80% | |
| 4-Hydroxy derivative | Toluene | POCl₃, reflux | 66–70% |
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : 1H NMR analysis should reveal:
- Pyridine methyl groups : Singlets at δ 2.36–2.50 ppm (integration: 6H, two CH₃ groups at C2/C6) .
- N,N-Diethyl groups :
- Quartet at δ 3.3–3.5 ppm (CH₂, J = 7.1 Hz, integration: 4H).
- Triplet at δ 1.1–1.3 ppm (CH₃, J = 7.1 Hz, integration: 6H) .
- Aromatic proton : Singlet at δ 6.7–7.0 ppm (C3/C5 proton, integration: 1H) .
- Purity Check : Absence of extraneous peaks (e.g., unreacted starting material at δ 2.5–3.0 ppm for NH₂ groups) .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts, dipole moments) for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and calculate NMR shifts with gauge-invariant atomic orbital (GIAO) methods. Compare with experimental data to refine solvent models (e.g., PCM for DMSO) .
- Dipole Moments : Use molecular dynamics simulations (e.g., AMBER) to account for conformational flexibility in solution vs. rigid gas-phase calculations .
- Error Analysis : Adjust exchange-correlation functionals (e.g., M06-2X for non-covalent interactions) or include explicit solvent molecules in simulations .
Q. How can X-ray crystallography and SHELX software determine the crystal structure of this compound, particularly with twinning or disorder?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and CCD detectors. Resolve twinning via SHELXD (dual-space methods) or HKL-2 for indexing .
- Refinement in SHELXL :
- Apply TWIN/BASF commands for twinned data.
- Model disorder using PART/SUMP constraints for ethyl group conformers .
- Validate with R1 < 0.05 and wR2 < 0.12 .
- Case Study : A related pyrimidine structure (R1 = 0.0394) resolved using SHELXL-2018/3 .
Q. What methodologies evaluate the biological activity of this compound, particularly in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with pyridine-binding pockets (e.g., kinases, cholinesterases) .
- In Vitro Assays :
- IC50 Determination : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase) and monitor activity at varying compound concentrations (1 nM–100 µM) .
- Docking Studies : Perform AutoDock Vina simulations with PDB structures (e.g., 4EY7 for AChE) to predict binding modes and affinity .
- Multi-Target Profiling : Screen against a panel of 50+ enzymes to identify off-target effects .
Key Considerations
- Synthesis & Characterization : Prioritize reproducibility via controlled stoichiometry and purification .
- Computational Validation : Cross-validate DFT results with experimental NMR/X-ray data .
- Biological Relevance : Align enzyme targets with structural analogs (e.g., furopyrimidines as kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
